molecular formula C12H16ClNO2S B5880953 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine

Cat. No. B5880953
M. Wt: 273.78 g/mol
InChI Key: VDFAPDVNVYTUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.84 g/mol.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed to work by binding to specific proteins and preventing them from interacting with other proteins. This inhibition of protein-protein interactions can lead to a disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the activity of ion channels in the nervous system, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its high purity and stability. It is also readily available from commercial suppliers. However, one limitation is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for research involving 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine. One direction could be the development of more potent and selective inhibitors of protein-protein interactions. Another direction could be the investigation of its potential therapeutic applications in neurological disorders. Additionally, further studies could be conducted to elucidate its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer progression. It has also been used as a reagent in the synthesis of novel compounds for drug discovery. Additionally, it has shown promise as a tool for studying the function of ion channels in the nervous system.

properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-9-8-12(10(2)7-11(9)13)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFAPDVNVYTUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine

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